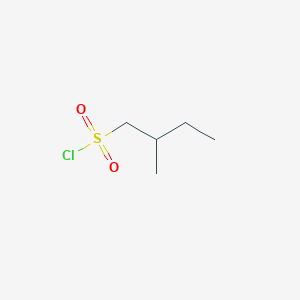

2-Methylbutane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

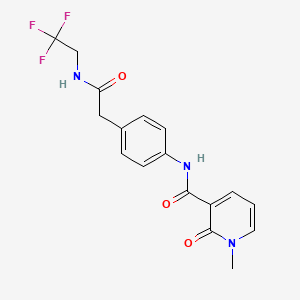

Vue d'ensemble

Description

Synthesis Analysis

Sulfonyl chloride synthesis typically involves the reaction of the corresponding alcohol with thionyl chloride . A more efficient system could be achieved with phase transfer catalyst including KF and 18-crown-6-ether in acetonitrile .Molecular Structure Analysis

The molecular formula of 2-Methylbutane-1-sulfonyl chloride is C5H11ClO2S, and its molecular weight is 170.66 g/mol . The InChI code is 1S/C5H11ClO2S/c1-5(2)6(3,4)8/h5H,1-2H3 .Chemical Reactions Analysis

Sulfonyl chlorides, including 2-Methylbutane-1-sulfonyl chloride, are highly reactive towards water and other nucleophiles such as ammonia (NH3) . These reactions are used in synthesis, but they can also cause problems .Physical And Chemical Properties Analysis

2-Methylbutane-1-sulfonyl chloride is a colorless liquid. It is soluble in most organic solvents and exhibits high reactivity with a wide range of nucleophiles.Applications De Recherche Scientifique

Environmental and Materials Science Applications

Environmental Impact and Alternative Uses : In a study focused on environmental pollution, perfluorinated ether sulfonates, which are alternatives to perfluorooctanesulfonate (PFOS) in the electroplating industry and have unique applications in China, were investigated for their occurrence and distribution in municipal sewage sludge samples across China. This research highlights the environmental behaviors of such compounds and their potential as PFOS alternatives (Ruan et al., 2015).

Electrolytes for Energy Storage Devices : A novel ionic liquid, 1-ethyl-3-methylimidazolium bis(nonafluorobutane-1-sulfonyl imidate), was synthesized for use in nonaqueous liquid electrolytes, considered for lithium-ion battery applications. This study underscores the role of such compounds in enhancing electrical conductivity and electrochemical stability, suggesting potential for high-performance energy storage solutions (Karuppasamy et al., 2020).

Organic Chemistry Applications

Polymerization Initiators and Biocompatibility : N-Methyl bis[(nonafluorobutane)sulfonyl]imide was synthesized as an initiator for the polymerization of 2-oxazolines, leading to the development of electrophoretic and biocompatible poly(2-oxazoline)s. These materials, which can be hybridized with bioactive glass, show promise for biomedical applications due to their biocompatibility (Hayashi & Takasu, 2015).

Catalysis and Alkylation Reactions : Research on the alkylation reaction of isobutane with 2-butene, catalyzed by Brønsted–Lewis acidic ionic liquids, has demonstrated the potential of these ionic liquids in improving catalytic performance and selectivity for C8-alkylates. Such studies provide insight into the synergistic effects of acidity and water in catalysis, offering avenues for the development of more efficient and sustainable chemical processes (Liu et al., 2018).

Mécanisme D'action

The electrophilic aromatic substitution is a common reaction mechanism involving sulfonyl chlorides . The electrophile, in this case, the sulfonyl chloride, attacks the aromatic ring to form a cationic intermediate . The aromatic ring is then regenerated by loss of a proton from the hybridized carbon .

Safety and Hazards

2-Methylbutane-1-sulfonyl chloride is a hazardous and toxic substance and should be handled with care . It can cause severe irritation to the skin, eyes, and respiratory system . Several safety precautions should be taken while working with it, including the use of appropriate personal protective equipment and adequate ventilation .

Propriétés

IUPAC Name |

2-methylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBKFFNJUYWPMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

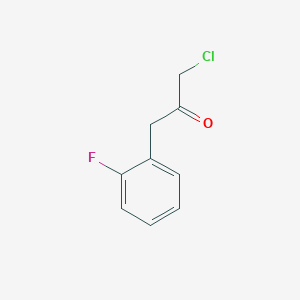

Canonical SMILES |

CCC(C)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbutane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2977196.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2977200.png)

![N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/no-structure.png)

![(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine](/img/structure/B2977206.png)